3-{[1,1'-bi(cyclopropane)]-2-yl}phenol
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Overview
Description
3-{[1,1’-bi(cyclopropane)]-2-yl}phenol is an organic compound characterized by the presence of a phenol group attached to a bicyclo[1.1.0]butane structure. This compound is notable for its unique structural features, which include two cyclopropane rings fused through a common carbon-carbon bond. The high ring strain in the bicyclic structure makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-bi(cyclopropane)]-2-yl}phenol typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the phenol position. One common method includes the palladium-catalyzed cross-coupling of pre-formed bicyclo[1.1.0]butanes with phenol derivatives . The reaction conditions often require the use of palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-bi(cyclopropane)]-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using hydrogenation catalysts to form cyclopropyl-substituted phenols.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclopropyl-substituted phenols.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-{[1,1’-bi(cyclopropane)]-2-yl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[1,1’-bi(cyclopropane)]-2-yl}phenol involves its interaction with molecular targets through its phenol group and the strained bicyclic structure. The phenol group can participate in hydrogen bonding and π-π interactions, while the bicyclo[1.1.0]butane core can undergo strain-release reactions, facilitating the formation of reactive intermediates. These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentanes: Similar in structure but with an additional carbon atom, leading to different reactivity and applications.
Cyclopropylphenols: Compounds with a single cyclopropane ring attached to a phenol group, exhibiting less ring strain and different chemical behavior.
Spirocyclic Compounds: Featuring a spiro-connected cyclopropane ring, these compounds have unique three-dimensional structures and diverse applications.
Uniqueness
3-{[1,1’-bi(cyclopropane)]-2-yl}phenol stands out due to its highly strained bicyclic structure, which imparts unique reactivity and potential for diverse applications. Its ability to undergo strain-release reactions makes it a valuable intermediate in synthetic chemistry and a promising candidate for various scientific research applications .
Properties
CAS No. |
228267-53-6 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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